Ombuin

Catalog No.
S627586
CAS No.
529-40-8
M.F
C17H14O7
M. Wt
330.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ombuin

CAS Number

529-40-8

Product Name

Ombuin

IUPAC Name

3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxychromen-4-one

Molecular Formula

C17H14O7

Molecular Weight

330.29 g/mol

InChI

InChI=1S/C17H14O7/c1-22-9-6-11(19)14-13(7-9)24-17(16(21)15(14)20)8-3-4-12(23-2)10(18)5-8/h3-7,18-19,21H,1-2H3

InChI Key

BWORNNDZQGOKBY-UHFFFAOYSA-N

Synonyms

4',7-Dimethoxy-3,3',5-trihydroxyflavone; Quercetin-7,4'-dimethylether

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O)O

Bioactive Compound:

Ombuin is a naturally occurring glycoside, specifically a saponin, found in the leaves of the Gynostemma pentaphyllum plant, also known as Jiaogulan []. It belongs to the dammarane class of saponins and possesses a complex chemical structure with various functional groups [].

Potential Health Benefits:

Preliminary in vitro and in vivo studies suggest Ombuin may possess various potential health benefits:

  • Antioxidant activity: Studies suggest Ombuin exhibits antioxidant properties, potentially offering protection against oxidative stress and related diseases [, ].
  • Anti-inflammatory effects: Research indicates Ombuin might have anti-inflammatory properties, potentially alleviating inflammation associated with various chronic conditions [, ].
  • Neuroprotective potential: Studies suggest Ombuin may have neuroprotective effects, potentially benefiting neurodegenerative disorders like Alzheimer's disease [, ].
  • Other potential benefits: Additional research explores Ombuin's potential effects on blood sugar regulation, immune function, and cardiovascular health; however, more evidence is needed.

Ombuin is a naturally occurring O-methylated flavonol, specifically recognized as the 4',7-O-methyl derivative of quercetin. Its chemical formula is C17H14O7C_{17}H_{14}O_{7}, and it is classified as a dimethoxyflavone due to the substitution of hydroxy groups at positions 4' and 7 with methoxy groups. This compound can be isolated from various plant species, particularly those belonging to the Rhamnus genus, where it exhibits notable bioactive properties .

Research suggests Ombuin exhibits antibacterial activity against a broad spectrum of bacteria []. The exact mechanism of action remains under investigation, but it is thought to involve disruption of bacterial cell membranes []. The specific interactions between Ombuin and bacterial membranes require further study.

Typical of flavonoids, including methylation and oxidation processes. The synthesis of ombuin can be achieved through the methylation of quercetin using reagents such as methyl sulfate or potassium carbonate under specific conditions. This reaction results in the selective replacement of hydroxyl groups with methoxy groups, yielding ombuin as a product .

In biological systems, ombuin has been shown to inhibit specific signaling pathways, including the phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, which are crucial in inflammatory responses .

Ombuin exhibits significant biological activities, particularly in anti-inflammatory and neuroprotective contexts. Research has demonstrated that it can inhibit lipopolysaccharide-induced neuroinflammation in microglial cells by suppressing the activation of inflammatory mediators such as nitric oxide and pro-inflammatory cytokines (e.g., interleukin-6, interleukin-1β, and tumor necrosis factor-alpha). This effect is mediated through the inhibition of Src phosphorylation, which plays a pivotal role in various signaling cascades related to inflammation .

Additionally, ombuin has shown potential in reducing renal fibrosis and improving kidney function by lowering blood urea nitrogen and serum creatinine levels in animal models .

The synthesis of ombuin typically involves:

  • Starting Material: Quercetin as the precursor.
  • Methylation Process:
    • Using methylating agents such as methyl sulfate or dimethyl sulfate.
    • Employing potassium carbonate as a base to facilitate the reaction.
  • Reaction Conditions:
    • Conducted under reflux conditions to promote conversion.
    • Purification through chromatography to isolate ombuin from by-products.

This method allows for efficient production of ombuin with high yield and purity .

Studies have indicated that ombuin interacts with various molecular targets involved in inflammatory pathways. Notably, it has been shown to bind to Src protein, affecting downstream signaling that contributes to inflammation. The interaction with Src suggests a mechanism through which ombuin exerts its anti-inflammatory effects by modulating key pathways involved in cellular stress responses .

Ombuin shares structural similarities with other flavonoids but is unique due to its specific methylation pattern. Here are some similar compounds:

CompoundStructure CharacteristicsUnique Features
QuercetinHydroxy groups at positions 3, 5, 7, 3'Precursor to ombuin; lacks methylation at 4' and 7
TamarixetinMethylation at positions 3' and 7Similar but differs in methylation pattern
AyatinMethylation at 3', 4', and 7More extensively methylated than ombuin

The unique positioning of methoxy groups in ombuin distinguishes it from these compounds, potentially influencing its specific biological activities and pharmacological effects .

Ombuin belongs to the dimethoxyflavone subclass of flavonoids, specifically categorized as an O-methylated flavonol derivative of quercetin. The compound's molecular structure features characteristic methoxy substitutions at positions 7 and 4', distinguishing it from its parent compound quercetin. This structural modification significantly influences its biological activity and pharmacokinetic properties compared to other flavonoids.

The chemical classification of ombuin can be systematically described through its hierarchical position within the flavonoid family. As a member of the flavonol subgroup, ombuin shares the fundamental C6-C3-C6 carbon skeleton characteristic of all flavonoids, with specific hydroxyl and methoxy functional groups that define its unique properties. The compound's IUPAC name, 3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxychromen-4-one, reflects its precise structural configuration and functional group positioning.

Table 1: Chemical Properties of Ombuin

PropertyValueReference
Molecular FormulaC₁₇H₁₄O₇
Molecular Weight330.29 g/mol
CAS Registry Number529-40-8
Melting Point229-230°C
Boiling Point593.7±50.0°C (Predicted)
Density1.507±0.06 g/cm³ (Predicted)
LogP2.92
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7

The compound exhibits trihydroxyflavone characteristics while maintaining dimethoxyflavone properties, creating a unique chemical profile that contributes to its diverse biological activities. This dual nature allows ombuin to interact with multiple cellular targets and participate in various biochemical pathways, making it a compound of significant pharmacological interest.

Historical Context and Discovery in Plant Species

The discovery and isolation of ombuin from natural sources represents a significant milestone in phytochemistry research, with the compound being first identified in Cyperus teneriffae, a species known for its traditional medicinal applications. Subsequent investigations have revealed the widespread occurrence of ombuin across various plant families, indicating its fundamental role in plant secondary metabolism and defense mechanisms.

Historical documentation shows that ombuin has been isolated from multiple plant species across different genera, demonstrating its taxonomic diversity. The compound has been identified in Iris potaninii, Clausena dunniana, and various other organisms, suggesting evolutionary conservation of the biosynthetic pathways responsible for its production. Recent research has expanded this list to include Rhamnus erythroxylon Pall., Gynostemma pentaphyllum, and Zanthoxylum armatum, highlighting the compound's broad distribution in nature.

The isolation of ombuin from Phytolacca dioica as the glycoside ombuin-3-rutinoside represents an important discovery in understanding the compound's natural occurrence and metabolic transformations. Similarly, the identification of ombuin-3-O-rhamnosylglucoside in Erythroxylum rufum has provided insights into the glycosylation patterns associated with ombuin derivatives. These findings have contributed to a more comprehensive understanding of ombuin's natural distribution and its role in plant biochemistry.

Table 2: Plant Sources of Ombuin and Its Derivatives

Plant SpeciesCompound FormPlant FamilyReference
Cyperus teneriffaeOmbuin (free form)Cyperaceae
Iris potaniniiOmbuin (free form)Iridaceae
Rhamnus erythroxylon Pall.Ombuin (free form)Rhamnaceae
Gynostemma pentaphyllumOmbuin-3-O-β-D-glucopyranosideCucurbitaceae
Phytolacca dioicaOmbuin-3-rutinosidePhytolaccaceae
Erythroxylum rufumOmbuin-3-O-rhamnosylglucosideErythroxylaceae
Zanthoxylum armatumOmbuin (free form)Rutaceae
Flaveria chlorifoliaOmbuin 3-sulfateAsteraceae

Significance in Phytochemistry Research

Ombuin's significance in phytochemistry research extends beyond its structural characteristics to encompass its diverse pharmacological activities and potential therapeutic applications. The compound has emerged as a valuable research tool for understanding flavonoid bioactivity, particularly in the context of metabolic regulation and inflammatory processes. Its dual role as a peroxisome proliferator-activated receptor ligand has positioned it as a potential therapeutic agent for metabolic disorders.

Recent investigations have demonstrated ombuin's capacity to function as a dual agonist for peroxisome proliferator-activated receptors alpha and delta/beta, while showing no affinity for peroxisome proliferator-activated receptor gamma or liver X receptors. This selective receptor binding profile has significant implications for drug development and therapeutic targeting, as it suggests potential applications in lipid metabolism regulation without the adverse effects associated with peroxisome proliferator-activated receptor gamma activation.

The compound's anti-neuroinflammatory properties have been extensively studied, revealing its ability to target Src kinase and suppress the PI3K-AKT/NF-κB signaling pathway in lipopolysaccharide-induced BV-2 microglia. These findings have contributed to our understanding of flavonoid-mediated neuroprotection and have opened new avenues for research into neurodegenerative disease therapeutics.

Furthermore, ombuin's hepatoprotective effects against thioacetamide-induced liver injury have demonstrated its potential as a therapeutic agent for liver diseases. The compound's ability to restore liver function through anti-apoptotic, antioxidant, and anti-inflammatory mechanisms represents a significant advancement in understanding flavonoid-mediated hepatoprotection. These protective effects were evidenced by the restoration of superoxide dismutase, catalase, and glutathione peroxidase activities, along with the downregulation of malondialdehyde and pro-inflammatory cytokines.

XLogP3

2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

330.07395278 g/mol

Monoisotopic Mass

330.07395278 g/mol

Heavy Atom Count

24

UNII

Z3K3F0YR3W

Other CAS

529-40-8

Wikipedia

Ombuin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15

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